An In-depth Technical Guide to the Elucidation of the Mechanism of Action of 1-Methoxy-4,4-dimethylpentan-3-amine in Biological Assays
An In-depth Technical Guide to the Elucidation of the Mechanism of Action of 1-Methoxy-4,4-dimethylpentan-3-amine in Biological Assays
Preamble: Charting a Course for a Novel Chemical Entity
To the dedicated researcher, scientist, and drug development professional, the exploration of a novel chemical entity is a journey into the unknown. This guide addresses 1-Methoxy-4,4-dimethylpentan-3-amine, a tertiary amine with structural features that suggest potential, yet uncharacterized, biological activity. The absence of extensive published data on this specific molecule necessitates a logical, hypothesis-driven approach to unravel its mechanism of action.[1] This document, therefore, serves as a comprehensive roadmap, providing not just experimental protocols, but the scientific rationale to navigate the investigation of this compound's biological effects. We will proceed with intellectual honesty, acknowledging where our hypotheses are inferred from the behavior of structurally analogous compounds, and in doing so, build a self-validating framework for discovery.
Molecular Profile and Mechanistic Postulates
1-Methoxy-4,4-dimethylpentan-3-amine is a tertiary amine with a molecular weight of 145.24 g/mol .[2] Its structure, characterized by a sterically hindered tert-butyl group adjacent to the amine, a flexible methoxyethyl side chain, and the nucleophilic nitrogen atom, provides the foundation for our mechanistic hypotheses.[2]
Table 1: Physicochemical Properties of 1-Methoxy-4,4-dimethylpentan-3-amine
| Property | Value/Description | Source |
| Molecular Formula | C8H19NO | PubChemLite[1] |
| Molecular Weight | 145.24 g/mol | EvitaChem[2] |
| IUPAC Name | 1-Methoxy-4,4-dimethylpentan-3-amine | EvitaChem[2] |
| Chemical Class | Tertiary Amine | EvitaChem[2] |
| Predicted XlogP | 1.3 | PubChemLite[1] |
| Appearance | Typically a colorless liquid | EvitaChem[2] |
| Boiling Point | Approximately 175 °C | EvitaChem[2] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane | EvitaChem[2] |
Based on its structural motifs, we can postulate several potential avenues of biological interaction:
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Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation: The tertiary amine is a common feature in many GPCR ligands. Structurally related phenoxyalkylamine derivatives have shown affinity for histamine H3 receptors.[3] It is plausible that 1-Methoxy-4,4-dimethylpentan-3-amine could act as a ligand for a yet-to-be-determined GPCR.
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Hypothesis 2: Enzyme Allosteric Modulation: The bulky tert-butyl group is a feature in some allosteric modulators. For instance, derivatives of 3-amino-4,4-dimethyl lithocholic acid act as allosteric activators of the SHP1 phosphatase.[4][5] This suggests the compound could bind to and modulate the activity of specific enzymes.
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Hypothesis 3: Antioxidant and Cellular Stress Response: N-tert-butylhydroxylamine, which shares the tert-butyl amine moiety, has demonstrated antioxidant properties and the ability to mitigate oxidative stress.[6] The amine group in our compound of interest could potentially participate in redox reactions or influence cellular pathways related to oxidative stress.
A Tiered Strategy for Unveiling the Mechanism of Action
A systematic, tiered approach is essential to efficiently characterize a novel compound. This ensures that resources are directed toward the most promising lines of inquiry.
Caption: A tiered experimental workflow for characterizing 1-Methoxy-4,4-dimethylpentan-3-amine.
Detailed Experimental Protocols
The following protocols are presented as robust starting points. As with any scientific endeavor, optimization may be necessary based on the specific cell lines and reagents used.
Tier 1: Initial Screening
Protocol 3.1.1: Cell Viability Assessment using MTT Assay
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Rationale: To determine the cytotoxic potential of 1-Methoxy-4,4-dimethylpentan-3-amine and establish a non-toxic concentration range for subsequent cell-based assays.
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Methodology:
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Seed cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare a 2-fold serial dilution of 1-Methoxy-4,4-dimethylpentan-3-amine in culture medium, ranging from 1 µM to 100 µM.
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Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
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Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control.
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Tier 2: Target Class Identification
Protocol 3.2.1: GPCR Radioligand Binding Assay (Competitive)
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Rationale: To screen for potential interactions with a panel of known GPCRs, leveraging the structural similarities to known GPCR ligands.
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Methodology:
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Prepare cell membranes from a cell line overexpressing the target GPCR.
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In a 96-well filter plate, combine the cell membranes, a known radioligand for the target receptor (at a concentration near its Kd), and varying concentrations of 1-Methoxy-4,4-dimethylpentan-3-amine.
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Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
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Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
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Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from free radioligand.
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Measure the radioactivity of the filters using a scintillation counter.
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Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 if a dose-dependent inhibition is observed.
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Protocol 3.2.2: Cellular Reactive Oxygen Species (ROS) Assay using DCFDA
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Rationale: To investigate the potential antioxidant or pro-oxidant effects of the compound, based on the known activity of N-tert-butylhydroxylamine.[6]
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Methodology:
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Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
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Treat the cells with 1-Methoxy-4,4-dimethylpentan-3-amine at non-toxic concentrations for 1-4 hours.
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Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
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Induce oxidative stress by adding a known ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide). Include a positive control (e.g., N-acetylcysteine) and a vehicle control.
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Measure the fluorescence (excitation/emission ~485/535 nm) over time using a microplate reader.
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A decrease in fluorescence compared to the stressed control suggests antioxidant activity, while an increase suggests pro-oxidant activity.
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Tier 3: Mechanism Elucidation
Protocol 3.3.1: cAMP Accumulation Assay
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Rationale: If a GPCR interaction is identified in Tier 2, this assay can determine if the compound acts as an agonist or antagonist of a Gs or Gi-coupled receptor.
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Methodology:
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Use a commercially available cAMP assay kit (e.g., HTRF, ELISA).
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Seed cells expressing the target receptor in a 96-well plate.
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Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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For agonist testing: Add varying concentrations of 1-Methoxy-4,4-dimethylpentan-3-amine and incubate.
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For antagonist testing: Add varying concentrations of the compound, followed by a known agonist of the receptor at its EC50 concentration.
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Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
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Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
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Caption: A simplified signaling pathway for GPCR-mediated cAMP production.
Data Interpretation and Forward Strategy
The outcomes of these assays will guide the subsequent research direction.
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Scenario A: A "Hit" in a GPCR Screen: If the compound shows specific binding to a GPCR, the next steps would involve functional assays (like the cAMP assay) to determine its pharmacological profile (agonist, antagonist, inverse agonist, or allosteric modulator). Structure-activity relationship (SAR) studies with synthesized analogs would be a logical follow-on.
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Scenario B: Modulation of an Enzyme: Should the compound demonstrate activity in an enzyme screen, kinetic studies will be necessary to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive, allosteric).
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Scenario C: Antioxidant Activity: If the compound exhibits antioxidant properties, further investigation into its mechanism is warranted. Does it directly scavenge radicals, or does it upregulate endogenous antioxidant pathways (e.g., the Nrf2 pathway)? Western blotting for key proteins in these pathways would be informative.
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Scenario D: No Specific Activity: If the initial screens yield negative results, it may be that the compound's activity lies outside the scope of the tested targets. In this case, broader phenotypic screening or investigation of other potential mechanisms, such as ion channel modulation or effects on protein-protein interactions, could be considered.
Conclusion: A Framework for Discovery
The study of 1-Methoxy-4,4-dimethylpentan-3-amine presents a greenfield opportunity for discovery. While the path is not yet illuminated by a wealth of prior research, the application of a logical, hypothesis-driven experimental plan provides a robust framework for its characterization. The methodologies outlined in this guide are designed to be both comprehensive and adaptable, empowering researchers to systematically uncover the biological role of this novel chemical entity. The journey from an uncharacterized molecule to a well-understood pharmacological tool is a challenging one, but it is a journey that begins with the rigorous and insightful application of fundamental biological assays.
References
- EvitaChem. (n.d.). 1-Methoxy-4,4-dimethylpentan-3-amine (EVT-1817436).
- PubChemLite. (n.d.). 1-methoxy-4,4-dimethylpentan-3-amine (C8H19NO).
- Kieć-Kononowicz, K., et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed.
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Li, J., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules. Retrieved from [Link]
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Atamna, H., et al. (2002). N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro. The FASEB Journal. Retrieved from [Link]
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Lee, J., et al. (2025). N-tert-Butylhydroxylamine promotes melanin production in oxidative stress conditions through the MITF signaling pathway. Archives of Dermatological Research. Retrieved from [Link]
Sources
- 1. PubChemLite - 1-methoxy-4,4-dimethylpentan-3-amine (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 2. evitachem.com [evitachem.com]
- 3. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. N-tert-Butylhydroxylamine promotes melanin production in oxidative stress conditions through the MITF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
